Ethyl trichloroacetate

Overview

Description

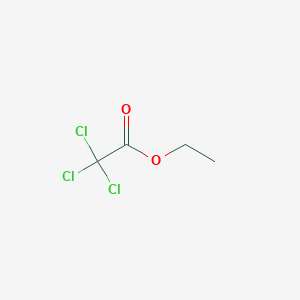

Ethyl trichloroacetate (CAS 515-84-4), with the molecular formula C₄H₅Cl₃O₂, is a halogenated ester characterized by three chlorine atoms attached to the acetyl group. It is a colorless liquid with a mint-like odor and a molecular weight of 191.44 g/mol . Its applications span organic synthesis, coordination chemistry, and industrial processes, such as Ziegler-type polymerizations .

Preparation Methods

Ethyl trichloroacetate is synthesized through the esterification of trichloroacetic acid with ethyl alcohol. The reaction involves heating trichloroacetic acid, anhydrous ethyl alcohol, and sulfuric acid together and refluxing for six hours. After cooling, the ester layer is separated by pouring into water, neutralized with a sodium carbonate solution, washed with water, and dried overnight with anhydrous calcium chloride. The final product is obtained through distillation .

Industrial Production Method:

Reactants: Trichloroacetic acid, anhydrous ethyl alcohol, sulfuric acid.

Reaction Conditions: Heating and refluxing for six hours.

Purification: Neutralization with sodium carbonate, washing with water, drying with calcium chloride, and distillation.

Chemical Reactions Analysis

Atom-Transfer Radical Addition (ATRA) Reactions

Ethyl trichloroacetate serves as a radical initiator in ATRA reactions. For example, it reacts with styrene under Ru-catalyzed conditions to form addition products:

Reaction:

Key Features:

-

Catalyst: Ru-pentamethylcyclopentadienyl complexes (e.g., ) facilitate chlorine atom transfer.

-

Mechanism: A radical chain process involving initiation, propagation, and termination steps. Kinetic studies confirm the role of Ru complexes in stabilizing radical intermediates .

Aminolysis Reactions

This compound undergoes nucleophilic acyl substitution with amines, with outcomes dependent on amine type:

| Amine Type | Primary Amines | Secondary Amines |

|---|---|---|

| Products | Trichloroacetamides | Carbamates + Chloroform |

| Example |

Mechanistic Insights:

-

Primary Amines: Attack at the carbonyl carbon forms an amide via a tetrahedral intermediate.

-

Secondary Amines: Abstraction of α-hydrogen leads to C–Cl cleavage, releasing chloroform . Steric hindrance in bulky amines (e.g., tert-butylamine) suppresses reactivity .

Amination with Liquid Ammonia

In solvent-mediated reactions, this compound reacts with ammonia to yield trichloroacetamide:

Reaction:

Side Reactions:

-

Urethane Formation:

-

Trichloromethane Release: Observed in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .

Kinetic Data (25°C, 20 bar):

| Parameter | Main Reaction | Side Reaction |

|---|---|---|

| Rate Constant (s⁻¹) | ||

| Activation Energy (kJ/mol) | 45.2 | 52.8 |

Reaction with Grignard Reagents

This compound reacts with aromatic Grignard reagents to form triphenylmethane derivatives:

Reaction:

Key Observations:

-

Product Selectivity: High yield of triarylmethanes due to sequential substitution of chlorine atoms.

-

Catalyst-Free: Proceeds under mild conditions without transition metals .

Solvent Effects on Reactivity

Solvent polarity and hydrogen-bonding capacity significantly influence reaction pathways:

| Solvent | Dielectric Constant | Reaction Rate (Main Pathway) |

|---|---|---|

| DMSO | 46.7 | |

| THF | 7.6 | |

| Ethanol | 24.3 |

Polar aprotic solvents (e.g., DMSO) accelerate amidation by stabilizing charged intermediates .

Scientific Research Applications

Organic Synthesis

Ethyl trichloroacetate is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:

- As a Building Block : ETCA serves as a precursor for the synthesis of trichloroacetic acid and other derivatives, which are essential in organic chemistry for creating more complex molecules .

- In Reactions : It is involved in reactions such as esterification and acylation, which are crucial for producing esters and other functional groups in organic compounds .

Data Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Esterification | Trichloroacetic Acid | Acid catalysis |

| Acylation | Various Acyl Derivatives | Base catalysis |

| Hydrolysis | Ethanol and Trichloroacetic Acid | Water presence |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its therapeutic properties:

- Dermatological Uses : ETCA has been investigated for its potential use in dermatology, particularly for treating skin lesions due to its corrosive properties that can effectively remove warts and other skin abnormalities .

- Antimicrobial Properties : Research indicates that ETCA may exhibit antimicrobial activity, making it a candidate for developing new antiseptic formulations .

Case Study 1: Dermatological Applications

A clinical study evaluated the efficacy of ETCA in treating actinic keratosis. The results demonstrated significant improvement in lesion reduction after treatment with ETCA solutions compared to control groups .

Environmental Science

This compound is also relevant in environmental studies, particularly concerning its role as a pollutant:

- Biodegradation Studies : Research has shown that ETCA can undergo biodegradation in soil and aquatic environments, which is crucial for assessing its environmental impact .

- Analytical Chemistry : ETCA is used as a reagent in analytical methods to detect other chlorinated compounds in environmental samples, aiding in pollution monitoring efforts .

Data Table 2: Environmental Impact of this compound

| Parameter | Value | Methodology |

|---|---|---|

| Biodegradation Rate | 75% over 30 days | Soil Microcosm Studies |

| Detection Limit | 0.085 µg/L | GC-ECD Method |

Industrial Applications

In industrial settings, this compound finds various applications:

- Solvent Properties : Due to its solvent capabilities, ETCA is used in formulations for plastics and coatings, enhancing product performance .

- Etching Agent : It functions as an etching agent in metal processing and semiconductor manufacturing, where precise surface treatment is required .

Case Study 2: Industrial Use as an Etching Agent

A manufacturing facility reported improved etching quality when using ETCA compared to traditional solvents, leading to enhanced product yield and reduced waste generation .

Mechanism of Action

The mechanism of action of ethyl trichloroacetate involves its role as a reagent in chemical reactions. In atom-transfer radical addition reactions, it acts as a source of radicals that add to alkenes, facilitated by catalysts such as Ru-pentamethylcyclopentadienyl complexes . The molecular targets and pathways depend on the specific reaction and the compounds involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl trichloroacetate belongs to the halogenated acetate ester family. Its structural analogs differ in halogen substitution (e.g., chlorine, fluorine) or alkyl chain length. Notable examples include:

- Mthis compound (CAS 598-99-2): Lacks the ethyl group, reducing steric hindrance but limiting solubility in non-polar media .

- Ethyl dichloroacetate (Cl₂ substitution): Reduced halogenation decreases electrophilicity, impacting reactivity in substitution reactions .

- Ethyl fluoroacetate (F substitution): Higher electronegativity of fluorine alters electronic properties but introduces toxicity risks .

Table 1: Physical Properties of Selected Esters

Reactivity in Chemical Reactions

- Atom Transfer Radical Reactions (ATRR): this compound exhibits lower reactivity compared to trichloroacetonitrile due to the ester group’s reduced electrophilicity. However, catalytic systems (e.g., Cu(I)Br/DMSO) enhance its efficiency in functionalizing terpenes like limonene .

- Hydrolysis: The neutral hydrolysis of this compound in water has an activation energy (ΔC) of -230 to -238 J mol⁻¹ K⁻¹, comparable to mthis compound but slower than dichloroacetates due to steric and electronic effects .

- Olefination Reactions: this compound enables stereoselective synthesis of Z-isomer α-chlorocinnamates from aldehydes, achieving yields of 60–85% .

Table 3: Hazard Comparison

Biological Activity

Ethyl trichloroacetate (ETCA), a chlorinated organic compound with the formula , has garnered attention for its potential biological activities and applications in various fields, including pharmacology and environmental science. This article explores the biological activity of ETCA, focusing on its toxicological effects, metabolic pathways, and interactions with other compounds.

ETCA is synthesized through the reaction of ethyl alcohol with trichloroacetic acid. The compound is characterized by its chlorinated structure, which influences its reactivity and biological properties. The following table summarizes some key attributes of ETCA:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.43 g/mol |

| Boiling Point | 134-135 °C |

| Solubility | Soluble in organic solvents |

Toxicological Profile

The biological activity of ETCA is closely linked to its toxicological effects. Studies indicate that ETCA can cause skin irritation and serious eye damage upon contact, necessitating careful handling during laboratory and industrial applications.

Case Studies on Toxicity

- Acute Toxicity : In laboratory settings, acute exposure to ETCA has been shown to result in significant irritation to the skin and eyes of test subjects, emphasizing the need for protective measures when handling this compound.

- Chronic Exposure : Long-term studies have indicated potential hepatotoxic effects in animal models. For instance, male B6C3F1 mice exposed to trichloroacetic acid (a metabolite of ETCA) in drinking water exhibited a higher incidence of hepatocellular tumors, suggesting a carcinogenic risk associated with prolonged exposure .

Metabolism and Biological Activity

ETCA is metabolized in the body to trichloroacetic acid (TCA), which has been extensively studied for its toxicological effects. The metabolic pathway involves hydrolysis followed by oxidative processes that lead to the formation of reactive metabolites capable of causing cellular damage.

Key Findings on Metabolism

- Hydrolysis Kinetics : Research indicates that ETCA undergoes hydrolysis at varying rates depending on environmental conditions such as pH and temperature. This reaction is crucial for understanding its stability and potential biological effects .

- Reactive Metabolites : The metabolites produced from ETCA metabolism can interact with cellular macromolecules, leading to lipoperoxidation and oxidative stress, which are implicated in various pathological conditions .

Biological Interactions

ETCA has shown potential for interaction with other organic compounds, particularly in synthetic applications. Studies have demonstrated that it can participate in radical addition reactions when catalyzed by metal complexes, indicating its utility in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand ETCA's biological activity, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mthis compound | Similar structure; used in synthetic pathways. | |

| Trichloroacetic acid | Stronger acidity; more extensively studied. | |

| Ethyl trifluoroacetate | Exhibits different reactivity patterns than ETCA. |

Q & A

Basic Research Questions

Q. What are the key physical properties of ethyl trichloroacetate critical for experimental design?

this compound (CAS 515-84-4) has a molecular formula of C₄H₅Cl₃O₂ and a molecular weight of 191.44. Key physical constants include a boiling point of 168°C, density of 1.378 g/cm³, and refractive index of 1.453 at 20°C . These properties are essential for solvent selection, reaction setup (e.g., reflux conditions), and purity validation via techniques like gas chromatography (GC) or refractive index matching.

Q. How should this compound be safely handled and stored in laboratory settings?

this compound is incompatible with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and reducing agents . Storage requires inert conditions, away from light and moisture. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory during handling. Spill protocols should align with hazardous organic ester guidelines.

Q. What synthetic methods are available for preparing this compound, and how can purity be validated?

A common synthesis involves esterification of trichloroacetic acid with ethanol under acid catalysis. Purity is validated via nuclear magnetic resonance (NMR) to confirm the absence of unreacted acid or alcohol, and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Catalytic dechlorination using hydrogen and palladium catalysts can also produce derivatives like ethyl dichloroacetate .

Advanced Research Questions

Q. How can solvent selection be optimized to enhance reaction kinetics in this compound-mediated reactions?

A model-based approach combines computational screening (e.g., solvatochromic parameters) with experimental validation. For example, the amination of this compound benefits from solvents with high polarity (e.g., dimethylformamide) to stabilize transition states. Real-time in situ analytics, such as FTIR or Raman spectroscopy, enable rapid kinetic profiling .

Q. What dielectric spectroscopy techniques are used to study intramolecular rotation in this compound?

Microwave-frequency dielectric relaxation (9.83–30.20 GHz) in viscous solvents like decalin resolves dual relaxation mechanisms: overall molecular rotation (τ₁) and intramolecular group rotation (τ₂). Data analysis via complex plane plots (ε" vs. ε') distinguishes these processes, with τ₁/τ₂ > 5 indicating resolvable group dynamics .

Q. What mechanistic insights explain the formation of insertion vs. addition products in reactions involving this compound?

In reactions with allyl sulfides, this compound generates dichlorocarbene intermediates. Competing pathways include carbene insertion into C–S bonds (yielding thioether derivatives) or addition to double bonds (forming dihydrothiophenes). Product distribution depends on steric hindrance and solvent viscosity, as shown in NMR and UV spectral analyses .

Q. How does this compound function as a co-catalyst in Ziegler-type polymerizations?

this compound enhances the activity of Ziegler-Natta catalysts by stabilizing metal centers (e.g., Ti or Al) through electron-withdrawing effects. This increases the electrophilicity of active sites, improving monomer insertion rates in polyolefin synthesis. Kinetic studies using differential scanning calorimetry (DSC) correlate co-catalyst concentration with polymerization efficiency .

Q. Methodological Notes

- Data Contradictions : Dielectric relaxation behavior varies between solvents (e.g., benzene vs. decalin) due to viscosity effects on τ₁ .

- Instrumentation : Prioritize hyphenated techniques (GC-MS, LC-NMR) for impurity profiling .

- Safety Compliance : Follow EPA guidelines for waste disposal of halogenated esters .

Properties

IUPAC Name |

ethyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLNDPIJZBEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060158 | |

| Record name | Ethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-84-4 | |

| Record name | Ethyl trichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL TRICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR8FKN5Z55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.